molecular formula C23H24N2O4S2 B14970784 N1-(2-methylbenzyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide

N1-(2-methylbenzyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide

Cat. No.: B14970784
M. Wt: 456.6 g/mol
InChI Key: VQMOLECRNBFXIO-UHFFFAOYSA-N
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Description

N-[2-(4-Methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(2-methylphenyl)methyl]ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(2-methylphenyl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-(thiophen-2-yl)ethyl 4-methylbenzenesulfonate . This intermediate can then be reacted with other reagents under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction optimization, and waste management.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(2-methylphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(4-Methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(2-methylphenyl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-Methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(2-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-Methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(2-methylphenyl)methyl]ethanediamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H24N2O4S2

Molecular Weight

456.6 g/mol

IUPAC Name

N-[(2-methylphenyl)methyl]-N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide

InChI

InChI=1S/C23H24N2O4S2/c1-16-9-11-19(12-10-16)31(28,29)21(20-8-5-13-30-20)15-25-23(27)22(26)24-14-18-7-4-3-6-17(18)2/h3-13,21H,14-15H2,1-2H3,(H,24,26)(H,25,27)

InChI Key

VQMOLECRNBFXIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=CC=C2C)C3=CC=CS3

Origin of Product

United States

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